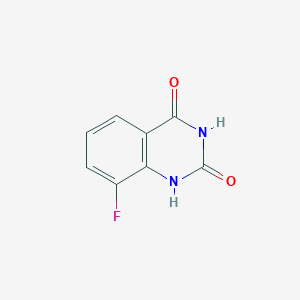

8-Fluoroquinazoline-2,4(1H,3H)-dione

Description

8-Fluoroquinazoline-2,4(1H,3H)-dione (CAS 959236-96-5) is a fluorinated derivative of the quinazoline-dione scaffold, characterized by the molecular formula C₈H₅FN₂O₂ and a molecular weight of 180.14 g/mol. It is stored under inert atmospheric conditions at room temperature and carries hazard warnings (H302, H315, H319, H335) related to toxicity and irritation .

Propriétés

IUPAC Name |

8-fluoro-1H-quinazoline-2,4-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5FN2O2/c9-5-3-1-2-4-6(5)10-8(13)11-7(4)12/h1-3H,(H2,10,11,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FWGXKHUKBVXXCD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C(=C1)F)NC(=O)NC2=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H5FN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10435248 | |

| Record name | 8-Fluoroquinazoline-2,4(1H,3H)-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10435248 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

180.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

959236-96-5 | |

| Record name | 8-Fluoroquinazoline-2,4(1H,3H)-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10435248 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Méthodes De Préparation

Procedure A: Microwave-Assisted Reaction

- Combine 2-aminobenzamide (1.0 mmol), di-tert-butyl dicarbonate ((Boc)₂O, 1.5 mmol), and DMAP (0.1 mmol) in acetonitrile (CH₃CN, 3 mL).

- Heat the reaction mixture in a sealed tube at 150 °C under microwave irradiation (150 W, 10 psi) for 30 minutes.

- Cool the mixture to room temperature and filter the solid product.

- Wash with acetonitrile (3 mL) and dry to yield the desired compound.

Procedure B: Room Temperature Reaction

- Dissolve 2-aminobenzamide (1.0 mmol) in acetonitrile (10 mL).

- Add di-tert-butyl dicarbonate ((Boc)₂O, 1.5 mmol) and DMAP (0.1 mmol).

- Stir at room temperature for 12 hours.

- Filter the solid product, wash with acetonitrile (3 mL), and dry.

Both procedures yield quinazoline derivatives efficiently under mild conditions.

Eco-Efficient One-Pot Synthesis

This green synthesis method focuses on minimizing waste by using water as a solvent.

Steps:

- React anthranilic acid derivatives with potassium cyanate (KOCN) in water to form urea intermediates.

- Example: Using 4-fluoroanthranilic acid as a model compound.

- Cyclize the urea intermediates using sodium hydroxide (NaOH).

- Cyclization monitored via LC-MS analysis.

- Acidify the reaction mixture with hydrochloric acid (HCl) to precipitate the final product.

- Filter and purify by simple washing steps.

Advantages:

- Near-quantitative yields (~91%).

- Scalable up to industrial levels (e.g., 1 kg of starting material).

- Environmentally friendly with minimal waste generation.

Industrial Synthesis Using Isocyanates

This process involves reacting anthranilic acids with isocyanates followed by acidic treatment.

Procedure:

- Dissolve anthranilic acid derivative in ethyl acetate at elevated temperatures (~50°C).

- Add molten isocyanate dropwise while maintaining stirring.

- Reflux the mixture for several hours.

- Treat with concentrated sulfuric acid to induce cyclization.

- Cool to room temperature, filter off the product, wash with ethyl acetate, and dry under vacuum.

Results:

- High purity (>98%) without additional purification steps.

- Yields close to theoretical maximum (~90%).

Optimization Parameters

To achieve high yields and purity during synthesis:

- Temperature Control: Lowering reaction temperatures improves intermediate stability.

- Reaction Time: Extended durations ensure complete conversion of reactants.

- Solvent Selection: Acetonitrile offers good solubility for reactants; water is preferred for eco-friendly approaches.

- Catalyst Efficiency: DMAP enhances reaction rates under mild conditions.

Comparative Analysis of Methods

| Method | Yield (%) | Purity (%) | Scale-Up Potential | Environmental Impact |

|---|---|---|---|---|

| DMAP-Catalyzed One-Pot | ~85–94 | High | Moderate | Low |

| Eco-Efficient One-Pot | ~91 | High | Excellent | Minimal Waste |

| Industrial Isocyanate-Based | ~89–90 | >98 | Excellent | Moderate Waste |

Analyse Des Réactions Chimiques

Types of Reactions: 8-Fluoroquinazoline-2,4(1H,3H)-dione undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form quinazoline derivatives with different oxidation states.

Reduction: Reduction reactions can lead to the formation of dihydroquinazoline derivatives.

Substitution: The fluorine atom can be substituted with other functional groups under specific conditions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

Substitution: Nucleophilic substitution reactions often involve reagents like sodium methoxide or potassium tert-butoxide.

Major Products:

Oxidation: Quinazoline N-oxides.

Reduction: Dihydroquinazoline derivatives.

Substitution: Various substituted quinazoline derivatives depending on the nucleophile used.

Applications De Recherche Scientifique

8-Fluoroquinazoline-2,4(1H,3H)-dione has a wide range of applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Investigated for its potential use in drug development, particularly in targeting specific enzymes and receptors.

Mécanisme D'action

The mechanism of action of 8-Fluoroquinazoline-2,4(1H,3H)-dione involves its interaction with specific molecular targets. The fluorine atom enhances its binding affinity to certain enzymes and receptors, leading to inhibition or activation of biological pathways. The compound’s ability to form hydrogen bonds and interact with hydrophobic pockets in proteins contributes to its biological activity.

Comparaison Avec Des Composés Similaires

Structural and Physicochemical Properties

Substituent position and electronic nature significantly alter the properties of quinazoline-dione derivatives. Below is a comparative analysis:

Activité Biologique

8-Fluoroquinazoline-2,4(1H,3H)-dione is a compound belonging to the quinazoline family, characterized by the presence of a fluorine atom at the 8-position of the quinazoline ring. This compound has garnered attention due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research.

Chemical Structure and Properties

The molecular formula for this compound is , with a molecular weight of approximately 168.13 g/mol. The structure includes two carbonyl groups, which are key to its reactivity and biological activity.

Key Structural Features

| Feature | Description |

|---|---|

| Molecular Formula | |

| Molecular Weight | 168.13 g/mol |

| Functional Groups | Carbonyl (C=O), Fluorine (F) |

| Ring System | Quinazoline |

Antimicrobial Activity

Research indicates that quinazoline derivatives exhibit significant antimicrobial properties. Specifically, studies have shown that compounds similar to this compound possess activity against various bacterial strains.

- Mechanism of Action : These compounds act as inhibitors of bacterial gyrase and DNA topoisomerase IV, which are crucial for bacterial DNA replication and transcription. This mechanism helps combat bacterial resistance.

Case Study: Antimicrobial Efficacy

In a recent study evaluating quinazoline derivatives, including this compound:

- Tested Strains : Staphylococcus aureus, Escherichia coli, and Candida albicans.

- Method : Agar well diffusion method was utilized to assess antimicrobial activity.

| Compound | Inhibition Zone (mm) | Minimum Inhibitory Concentration (MIC) (mg/mL) |

|---|---|---|

| 8-Fluoroquinazoline-2,4-dione | 12 | 75 |

| Standard Drug (Ampicillin) | 10 | 80 |

The results indicated that this compound exhibited comparable or superior activity against certain strains compared to standard antibiotics.

Anticancer Activity

Recent investigations have also highlighted the anticancer potential of quinazoline derivatives. These compounds have been reported to inhibit specific cancer cell lines through various mechanisms.

- Targeted Pathways : The inhibition of pathways related to cell proliferation and apoptosis is a significant focus in research regarding these compounds.

Research Findings on Anticancer Properties

A study investigating the effects of quinazoline derivatives on cancer cells reported:

- Cell Lines Tested : MCF-7 (breast cancer), HeLa (cervical cancer).

| Compound | IC50 Value (µM) | Effect on Cell Viability (%) |

|---|---|---|

| 8-Fluoroquinazoline-2,4-dione | 15 | 40 |

| Control (DMSO) | >100 | 100 |

The findings suggest that this compound significantly reduces cell viability in tested cancer cell lines.

Q & A

Basic: What are the molecular structure and key physicochemical properties of 8-Fluoroquinazoline-2,4(1H,3H)-dione?

Answer:

this compound (CAS: 959236-96-5) is a bicyclic heterocyclic compound with a quinazoline backbone substituted with a fluorine atom at position 8 and two ketone groups at positions 2 and 4. While direct physicochemical data for this compound are limited, analogous quinazoline-diones (e.g., pyrimido[4,5-b]quinoline-2,4(1H,3H)-dione) exhibit properties such as a density of ~1.4 g/cm³, refractive index ~1.69, and molecular weights ranging from 166–213 g/mol depending on substituents . Computational tools like DFT can predict its solubility and stability, but experimental validation (e.g., DSC for melting point, HPLC for purity) is recommended.

Basic: What are common synthetic routes for this compound?

Answer:

Traditional methods for quinazoline-diones involve reacting anthranilic acid derivatives with reagents like chlorosulfonyl isocyanate or phosgene, but these often require toxic reagents . For the 8-fluoro derivative, a plausible route includes:

Nitration/Fluorination : Start with quinazoline-2,4(1H,3H)-dione, introduce fluorine via electrophilic substitution using HF-pyridine or fluorinating agents like Selectfluor™ under controlled conditions .

CO2-Based Cyclization : A greener approach involves CO2-mediated cyclization of 2-fluoroanthranilamide derivatives, avoiding hazardous reagents .

Optimize yields by varying solvents (e.g., DMF for polar aprotic conditions) and catalysts (e.g., CuI for halogenation).

Advanced: How can researchers characterize this compound using spectroscopic and crystallographic methods?

Answer:

- 1H/13C NMR : Key signals include downfield shifts for the fluorine-adjacent proton (~δ 8.2–8.5 ppm) and ketone carbonyl carbons (~δ 160–165 ppm). Compare with data for 6-nitroquinazoline-dione (δ 11.08 ppm for NH in DMSO-d6) .

- HRMS : Confirm molecular weight (e.g., calculated [M+H]+ for C8H5FN2O2: 181.04) with ESI-HRMS, ensuring <5 ppm error .

- X-Ray Crystallography : If crystals are obtainable, resolve the fluorine substitution pattern and hydrogen-bonding network (e.g., as in 3-hydroxyquinazoline-dione derivatives) .

Advanced: What biological activities have been reported for quinazoline-2,4-dione derivatives, and how can these guide research on the 8-fluoro analogue?

Answer:

- HIV Reverse Transcriptase Inhibition : 3-Hydroxyquinazoline-diones show activity via selective binding to the enzyme’s active site. The 8-fluoro group may enhance binding affinity by modulating electron density .

- Antibacterial Activity : Derivatives like spiro[indoline-3,2'-quinazoline]-diones inhibit bacterial growth by targeting topoisomerases. Fluorine’s electronegativity could improve membrane penetration .

- FRET Probes : 5-Aminoquinazoline-diones act as fluorescent acceptors in protein-RNA interaction studies. The 8-fluoro variant could serve as a polarity-sensitive probe .

Advanced: How do solvent and catalyst choices impact the synthesis efficiency of quinazoline-2,4-diones?

Answer:

- Solvent Effects : Polar aprotic solvents (e.g., DMF, DMSO) enhance cyclization yields by stabilizing intermediates, while ethanol or water may precipitate products prematurely .

- Catalysts : Cu(I) or Pd catalysts improve fluorination efficiency. For example, Selectfluor™ with CuI achieves >80% yield in fluorination of analogous heterocycles .

- Reaction Time : Microwave-assisted synthesis reduces time from 24 h to 1–2 h, minimizing decomposition .

Advanced: What strategies address conflicting data in reaction yields when synthesizing quinazoline-2,4-dione derivatives?

Answer:

- Reproducibility Checks : Ensure anhydrous conditions for moisture-sensitive steps (e.g., phosgene alternatives) and standardize reagent purity .

- Byproduct Analysis : Use LC-MS to identify side products (e.g., over-fluorinated species or ring-opened intermediates) .

- Computational Modeling : DFT calculations predict thermodynamic favorability of fluorination at position 8 versus competing sites, guiding experimental optimization .

Advanced: How can researchers evaluate the metabolic stability of this compound in biological systems?

Answer:

- In Vitro Assays : Incubate with liver microsomes (human/rat) and monitor degradation via LC-MS. Fluorine’s electronegativity may reduce CYP450-mediated oxidation .

- Isotope Labeling : Synthesize a 13C/15N-labeled analogue to track metabolic pathways and identify stable metabolites .

- ADME Modeling : Use software like SwissADME to predict LogP (hydrophobicity) and BBB permeability, critical for CNS-targeting applications .

Advanced: What structural modifications enhance the selectivity of quinazoline-diones for specific biological targets?

Answer:

- Substituent Engineering : Introduce electron-withdrawing groups (e.g., -CF3 at position 6) to increase DNA intercalation potency .

- Hybrid Scaffolds : Fuse with triazolo[4,3-a]pyrazin-3-one moieties to target adenosine receptors, leveraging fluorine’s steric effects for selectivity .

- Prodrug Design : Mask ketone groups as ester prodrugs (e.g., acetylated derivatives) to improve oral bioavailability .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.